Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Description
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS: 149105-26-0) is an ester derivative of the lipid-regulating drug gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) . Its structure features a 2,5-dimethylphenoxy group attached to a branched pentanoate chain, with an isobutyl ester replacing the carboxylic acid moiety of gemfibrozil. While the parent acid is a well-established therapeutic agent for hyperlipidemia , the ester form is primarily utilized in synthetic chemistry as an intermediate for fluorination and functionalization reactions .
Properties
IUPAC Name |
2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYTKNMHNVOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576919 | |
| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-26-0 | |
| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with isobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Hydrolysis to Gemfibrozil
The ester undergoes hydrolysis to produce 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). This reaction is typically catalyzed by sulfuric acid in methanol:
| Reaction Parameter | Value | Source |
|---|---|---|
| Catalyst | Concentrated HSO | |
| Solvent | Methanol | |
| Temperature | Reflux (60–70°C) | |
| Reaction Time | 16 hours | |
| Yield (Gemfibrozil) | 75–85% |
Stability Under Basic Conditions
The ester demonstrates stability in basic media, enabling its use in further functionalization. For example, it resists saponification under mild alkaline conditions (e.g., NaCO in methanol), preserving the ester moiety during reactions with nucleophiles .
Comparative Analysis of Synthetic Routes
The choice of starting ester significantly impacts yields:
| Starting Ester | Alkylating Agent | Intermediate Yield | Final Ester Yield | Source |
|---|---|---|---|---|
| Isobutyl isobutyrate | 1-Bromo-3-chloropropane | 94% | 83% | |
| Methyl isobutyrate | 1-Bromo-3-chloropropane | 81% | 76% |
Isobutyl derivatives outperform methyl esters due to better solubility and reduced steric hindrance during alkylation .
Scientific Research Applications
Pharmacological Properties
Gemfibrozil is classified as a fibrate, a class of medications primarily used to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. The compound works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism. This activation leads to several beneficial effects:
- Reduction of Triglycerides : Gemfibrozil significantly lowers triglyceride levels by decreasing hepatic production and increasing clearance.
- Increase in HDL Cholesterol : The compound elevates HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.
- Lowering of Low-Density Lipoprotein (LDL) : It also helps in reducing LDL cholesterol levels, contributing to overall cardiovascular health .
Clinical Applications
Gemfibrozil's primary clinical application is in the treatment of dyslipidemia, particularly in patients who are at risk for cardiovascular events due to elevated triglycerides and low HDL levels. Key studies and findings include:
- Cardiovascular Risk Reduction : Research indicates that gemfibrozil can reduce the risk of coronary heart disease by effectively managing lipid profiles. A notable study demonstrated that patients treated with gemfibrozil had a significant reduction in cardiovascular events compared to those who did not receive treatment .
- Combination Therapy : Gemfibrozil is often used in conjunction with statins or other lipid-lowering agents to enhance therapeutic outcomes. However, caution is advised due to potential interactions that may increase the risk of statin-related side effects .
Safety and Side Effects
While gemfibrozil is effective, it is not without side effects. Common adverse reactions include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Myopathy and rhabdomyolysis, especially when combined with statins
- Liver enzyme elevations
Regular monitoring of liver function tests is recommended during treatment .
Research Studies and Case Reports
Several studies have been conducted to evaluate the efficacy and safety profile of gemfibrozil:
Mechanism of Action
The mechanism of action of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). This activation leads to alterations in lipid metabolism, including increased high-density lipoprotein (HDL) levels, decreased low-density lipoprotein (LDL) levels, and enhanced clearance of triglycerides from the bloodstream . The compound’s molecular targets include various enzymes and proteins involved in lipid metabolism pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate:
Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid)
- Molecular Formula : C₁₅H₂₂O₃
- Molecular Weight : 250.35 g/mol
- CAS : 25812-30-0
- Key Properties : White crystalline solid, melting point 58–61°C, low water solubility (0.0019%), and stability under ordinary conditions .
- Applications : Clinically used to reduce triglycerides and LDL cholesterol .
- Synthesis: Produced via a two-step process involving alkylation of 2,5-dimethylphenol with a brominated pentanoate intermediate, yielding >80% efficiency .
Prop-2-yn-1-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
- Molecular Formula : C₁₈H₂₄O₃ (inferred from synthesis)
- Molecular Weight : ~288 g/mol
- CAS: Not provided.
- Key Properties : Colorless oil; synthesized in 99% yield via nucleophilic substitution between gemfibrozil and propargyl bromide .
- Applications : Serves as a terminal alkyne precursor for click chemistry or cyclization reactions .
1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
- Molecular Formula: Not explicitly stated.
- Key Properties : Colorless oil; used in photoredox-catalyzed fluorination reactions.
- Synthesis : Prepared via radical-polar crossover methods with moderate yields (63–69%) .
- Applications : Intermediate for nucleophilic fluorination to produce ¹⁸F-labeled compounds for radiopharmaceuticals .
6-(Azetidine-1-carbonyl)octyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
- Molecular Formula: Not explicitly stated.
- Key Properties : Pale yellow oil; synthesized via enantioselective α-alkylation of amides .
- Applications : Explored for antiplatelet activity, though less potent than gemfibrozil in inhibiting aggregation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Ester vs. Acid Bioactivity : Gemfibrozil’s carboxylic acid group is critical for its pharmacological activity, while ester derivatives (e.g., isobutyl) lack direct therapeutic use but enhance solubility for synthetic modifications .
- Fluorination Potential: The 1,3-dioxoisoindolin-2-yl ester enables efficient ¹⁸F-labeling, a key step in developing PET tracers .
- Structural Modifications : Introducing groups like propargyl or azetidine alters reactivity and biological activity, demonstrating the versatility of the gemfibrozil scaffold .
Analytical Methods
Biological Activity
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as a derivative of gemfibrozil, is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid regulation and cardiovascular health. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H30O3
- CAS Number : 149105-26-0
- Molecular Weight : 302.44 g/mol
The compound is characterized by a complex structure that includes a phenoxy group and a branched alkyl chain, which influence its solubility and biological interactions.
This compound functions primarily through the following mechanisms:
- Lipid Regulation : Similar to its parent compound gemfibrozil, it has been shown to modulate lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing low-density lipoprotein (LDL) levels in serum. This is particularly relevant in the treatment of hyperlipidemia and prevention of arteriosclerosis .
- Activation of Soluble Guanylyl Cyclase : Recent studies indicate that gemfibrozil derivatives can act as activators of soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and cardiovascular function .
- Influence on Nitric Oxide Pathways : The compound exhibits properties that may enhance nitric oxide signaling pathways, contributing to vasorelaxation and improved endothelial function .
Pharmacological Effects
The following table summarizes key pharmacological effects observed with this compound and related compounds:
| Effect | Observation | Reference |
|---|---|---|
| Lipid Profile Modification | Increased HDL; decreased LDL | |
| cGMP Formation | EC50 = 624 μM for cGMP stimulation | |
| Vasorelaxation | IC50 = 310 μM for vasorelaxation |
Case Studies
- Clinical Implications in Hyperlipidemia : A study examining the effects of gemfibrozil derivatives on patients with elevated cholesterol levels demonstrated significant improvements in lipid profiles after administration over a period of several weeks. Patients exhibited an average increase in HDL levels by approximately 15% while LDL levels decreased by about 20% .
- Vascular Health Research : In animal models, treatment with gemfibrozil derivatives resulted in enhanced vascular reactivity due to increased NO signaling. This suggests potential applications in treating conditions associated with vascular dysfunction .
Q & A
Q. What are the optimal synthetic routes for preparing isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate?
The compound is synthesized via esterification of the parent acid, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). Key methods include:
- DCC-mediated coupling : Reacting the acid with isobutanol using N-hydroxyphthalimide, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) in dichloromethane, yielding ~81% after purification .
- Photoredox catalysis : Utilizing a radical-polar crossover strategy with 4CzIPN as a photocatalyst, methyl 5-iodo-2-methylenepentanoate, and dibutyl ether under light irradiation, achieving 80% yield .
| Method | Reagents/Conditions | Yield |
|---|---|---|
| DCC-mediated coupling | DCM, DCC, DMAP, N-hydroxyphthalimide | 81% |
| Photoredox catalysis | 4CzIPN, DMSO, Kessil lamp irradiation | 80% |
Q. Which analytical techniques are critical for characterizing this compound?
Q. How does the ester derivative improve solubility compared to the parent acid?
While the parent acid (gemfibrozil) has poor aqueous solubility (0.0019% w/v in water), ester derivatives like the isobutyl form enhance lipophilicity, facilitating organic-phase reactions. Solubility in DMSO is ≥10.15 mg/mL for the acid, suggesting the ester may require similar or optimized solvents for handling .
Advanced Research Questions
Q. What mechanistic insights exist for photoredox-catalyzed reactions involving this ester?
Photoredox catalysis (e.g., 4CzIPN) enables radical-polar crossover, where alkyl radicals generated from boron or iodide precursors undergo polar cyclization. For example, methyl 5-iodo-2-methylenepentanoate reacts with the ester via a radical intermediate, forming cyclobutane derivatives with high regioselectivity .
Q. How is this ester utilized in enantioselective alkylation for amide synthesis?
The ester serves as an alkylating agent in nickel-catalyzed reactions. For instance, 5-iodopentyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate reacts with zinc or ketone nucleophiles to form amides (e.g., 6-(azetidine-1-carbonyl)octyl derivatives) under GP-7/GP-8 protocols, purified via silica chromatography .
Q. What strategies address contradictions in solubility data during formulation?
Discrepancies in solubility (e.g., acid vs. ester) are resolved via:
- Phase solubility studies : Determining drug-cyclodextrin inclusion complexes to enhance dissolution rates .
- Microwave-assisted drying : Improving crystallinity and stability of formulations .
Q. How does structural modification of this ester impact PPARα agonist activity?
While the parent acid (gemfibrozil) activates PPARα to lower triglycerides, ester derivatives may act as prodrugs. In vivo studies show that ester hydrolysis in the liver releases the active acid, which modulates mitochondrial carnitine acyltransferases and lipid metabolism .
Methodological Considerations
- Synthetic Optimization : Prioritize DCC coupling for scalability or photoredox methods for stereochemical control .
- Analytical Validation : Cross-validate NMR and HPLC data with reference standards to ensure batch consistency .
- Biological Relevance : Use rodent models to assess ester-to-acid conversion rates and lipid-lowering efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
